molecular formula C11H13N5O B2839808 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide CAS No. 1396757-26-8

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide

Cat. No.: B2839808
CAS No.: 1396757-26-8
M. Wt: 231.259
InChI Key: GHVWTKUJHYDPSL-UHFFFAOYSA-N
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Description

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide is a versatile chemical compound with promising applications in scientific research. This compound exhibits remarkable properties, making it a valuable tool for studying various biological processes and designing novel therapeutic agents.

Preparation Methods

The synthesis of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide typically involves the reaction of secondary arylcyanamides with sodium azide in the presence of a suitable catalyst. The reaction is carried out at room temperature in glacial acetic acid, resulting in high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which provides distinct chemical and biological properties. Similar compounds include:

  • 5-phenyl-1H-tetrazole
  • 2-phenyl-2H-tetrazole
  • 5-amino-1-phenyl-1H-tetrazole

These compounds share the tetrazole ring but differ in their substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-phenyl-N-propyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-8-12-11(17)10-13-15-16(14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVWTKUJHYDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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